molecular formula C12H10ClNO3 B2493492 N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide CAS No. 2305503-77-7

N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide

Cat. No. B2493492
CAS RN: 2305503-77-7
M. Wt: 251.67
InChI Key: LDYMMJAOQHDZIG-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide, also known as coumarin-3-acrylic acid, is a synthetic compound that has been widely studied in scientific research. This compound belongs to the coumarin family and has been found to possess a range of biological activities that make it a promising candidate for various applications in the biomedical field. In

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins and inflammation. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In addition, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in good yields and purity. It has been extensively studied for its biological activities and has been shown to have a range of effects on various cell types and tissues. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can limit its bioavailability and efficacy. It also has a relatively short half-life, which can affect its pharmacokinetics and therapeutic potential.

Future Directions

There are several future directions for research on N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide. One area of interest is the development of new synthetic methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide can be achieved through the reaction of coumarin-3-carboxylic acid with acryloyl chloride in the presence of a base catalyst such as triethylamine. This reaction results in the formation of the desired compound in good yields and purity. The synthetic method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide has been extensively studied for its biological activities and potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, antiviral, and antimicrobial properties. These properties make it a promising candidate for various applications in the biomedical field, including drug discovery and development, cancer therapy, and infectious disease treatment.

properties

IUPAC Name

N-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-11(15)14-9-6-17-10-4-3-7(13)5-8(10)12(9)16/h2-5,9H,1,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYMMJAOQHDZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1COC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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